REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]O.C(O)(=O)C.[C-:14]#[N:15].[K+]>CS(C)=O>[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][C:14]#[N:15] |f:2.3|
|
Name
|
|
Quantity
|
29.8 g
|
Type
|
reactant
|
Smiles
|
OC1=C(CO)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
18g
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
16g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for a further 2 hours at 125°C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The dimethylsulfoxide is removed in vacuo
|
Type
|
STIRRING
|
Details
|
the residue is stirred with 200 ml of water and 150 ml of chloroform
|
Type
|
CUSTOM
|
Details
|
The chloroform phase is separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is re-extracted with 150 ml of chloroform
|
Type
|
EXTRACTION
|
Details
|
The combined chloroform phases are extracted
|
Type
|
STIRRING
|
Details
|
by shaking with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling off the chloroform
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
Recrystallization from benzene/ligroin
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |